![molecular formula C22H42Br2N2O2 B009629 ethyl-[[4-[[ethyl-(2-hydroxyethyl)-propylazaniumyl]methyl]phenyl]methyl]-(2-hydroxyethyl)-propylazanium;dibromide CAS No. 101710-64-9](/img/structure/B9629.png)
ethyl-[[4-[[ethyl-(2-hydroxyethyl)-propylazaniumyl]methyl]phenyl]methyl]-(2-hydroxyethyl)-propylazanium;dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE: is a chemical compound with the molecular formula C22H42Br2N2O2 and a molecular weight of 526.4 g/mol . This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE typically involves the reaction of p-phenylenedimethylene with ethyl(2-hydroxyethyl)propylamine in the presence of a brominating agent. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrogen peroxide, and sodium borohydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted ammonium compounds.
Scientific Research Applications
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DICHLORIDE
- AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIFLUORIDE
Uniqueness
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE is unique due to its specific bromide functional groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high reactivity and stability.
Properties
CAS No. |
101710-64-9 |
|---|---|
Molecular Formula |
C22H42Br2N2O2 |
Molecular Weight |
526.4 g/mol |
IUPAC Name |
ethyl-[[4-[[ethyl-(2-hydroxyethyl)-propylazaniumyl]methyl]phenyl]methyl]-(2-hydroxyethyl)-propylazanium;dibromide |
InChI |
InChI=1S/C22H42N2O2.2BrH/c1-5-13-23(7-3,15-17-25)19-21-9-11-22(12-10-21)20-24(8-4,14-6-2)16-18-26;;/h9-12,25-26H,5-8,13-20H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
SOSXBTLYISSITM-UHFFFAOYSA-L |
SMILES |
CCC[N+](CC)(CCO)CC1=CC=C(C=C1)C[N+](CC)(CCC)CCO.[Br-].[Br-] |
Canonical SMILES |
CCC[N+](CC)(CCO)CC1=CC=C(C=C1)C[N+](CC)(CCC)CCO.[Br-].[Br-] |
Synonyms |
(p-Phenylenedimethylene)bis(ethyl(2-hydroxyethyl)propylammonium bromid e) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


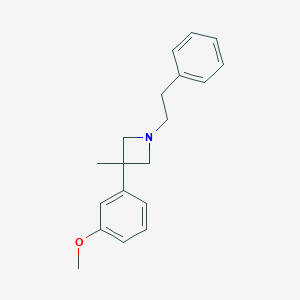
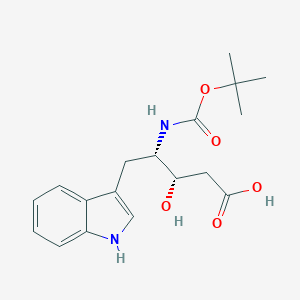
![6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B9555.png)
![4-Amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4-fluoro-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B9558.png)
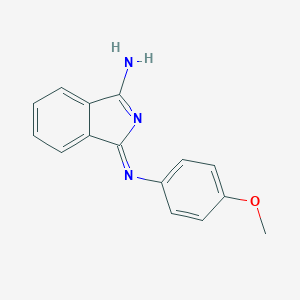
![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)
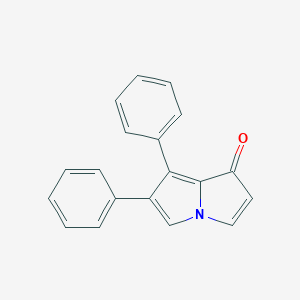
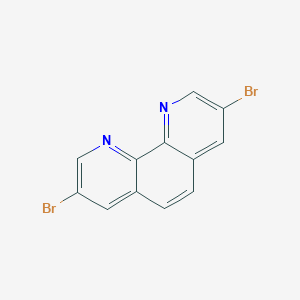
![2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione](/img/structure/B9567.png)
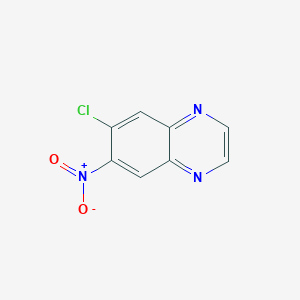
![2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid](/img/structure/B9569.png)
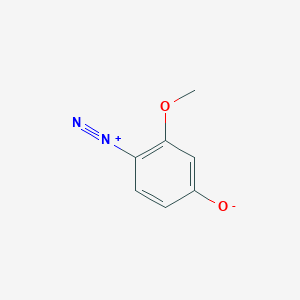
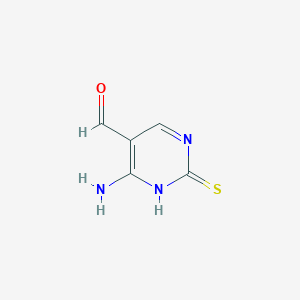
![6-Acetyl-6-azabicyclo[3.2.1]octan-4-one](/img/structure/B9573.png)
